molecular formula C25H21NO4 B14116826 (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate

(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Cat. No.: B14116826
M. Wt: 399.4 g/mol
InChI Key: JATCVGLAJNGPID-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with benzyl, methylene, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.

    Substitution Reactions:

    Oxidation and Reduction: The final steps may include oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R,6S)-benzyl 3-methylene-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

benzyl (5R,6S)-3-methylidene-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C25H21NO4/c1-18-24(27)30-23(21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)26(18)25(28)29-17-19-11-5-2-6-12-19/h2-16,22-23H,1,17H2/t22-,23+/m1/s1

InChI Key

JATCVGLAJNGPID-PKTZIBPZSA-N

Isomeric SMILES

C=C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.